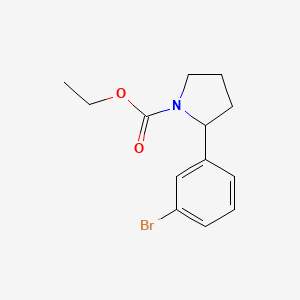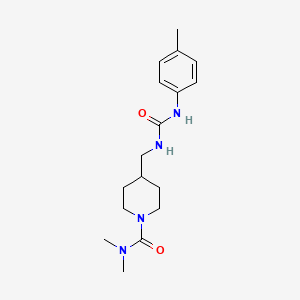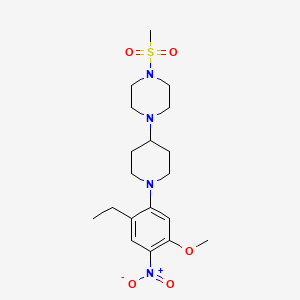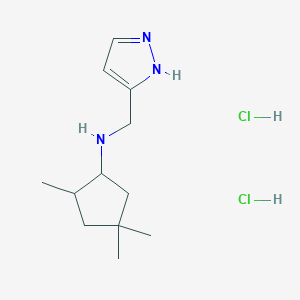
Ethyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 1457676-10-6 . It has a molecular weight of 298.18 and its IUPAC name is ethyl 2- (3-bromophenyl)-1-pyrrolidinecarboxylate .
Molecular Structure Analysis
The InChI code for Ethyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate is 1S/C13H16BrNO2/c1-2-17-13 (16)15-8-4-7-12 (15)10-5-3-6-11 (14)9-10/h3,5-6,9,12H,2,4,7-8H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate has a molecular weight of 298.18 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications
Synthesis of Bioactive Molecules
Ethyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate serves as a key intermediate in the synthesis of various bioactive molecules. Its structure is versatile for modifications, allowing chemists to synthesize a wide range of pharmacologically active compounds, including those with antiviral, anti-inflammatory, and anticancer properties .
Antiviral Research
This compound has been utilized in the development of antiviral agents. For instance, derivatives of pyrrolidine have shown inhibitory activity against influenza A and other viruses, indicating the potential of Ethyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate in this field .
Anti-inflammatory Applications
The pyrrolidine ring is a common feature in many anti-inflammatory agents. Ethyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate could be used to create new molecules that target inflammatory pathways, offering new avenues for treating conditions like arthritis and asthma .
Anticancer Activity
Compounds derived from Ethyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate may exhibit anticancer activities. By modifying its structure, researchers can develop novel chemotherapeutic agents that could potentially target various cancer cells .
Development of Antimicrobial Agents
The structural flexibility of Ethyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate allows for the creation of antimicrobial agents. Its derivatives can be designed to combat a range of bacterial and fungal infections .
Neuropharmacology
In neuropharmacology, Ethyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate derivatives can be explored for their potential effects on the central nervous system, possibly leading to new treatments for neurodegenerative diseases or as modulators of neurotransmitter systems .
Enzyme Inhibition
Researchers can use this compound to design enzyme inhibitors that may regulate biological pathways involved in disease processes. This application has implications for the treatment of diseases like diabetes and Alzheimer’s .
Agricultural Chemistry
In the field of agricultural chemistry, derivatives of Ethyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate could be developed into new plant growth regulators or pesticides, contributing to enhanced crop protection and yield .
properties
IUPAC Name |
ethyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-2-17-13(16)15-8-4-7-12(15)10-5-3-6-11(14)9-10/h3,5-6,9,12H,2,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVODUBHJPCXQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCC1C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-dimethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2939453.png)


![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(thiophen-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2939456.png)
![7-(4-fluorophenyl)-1-methyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2939458.png)


![6-[(2,5-Difluorophenyl)sulfonyl]-2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2939466.png)
![N-(2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-5-bromothiophene-2-carboxamide hydrochloride](/img/structure/B2939468.png)

![2-(1H-1,3-benzodiazol-2-yl)-3-[2-(methylsulfanyl)pyridin-4-yl]-3-oxopropanenitrile](/img/structure/B2939471.png)
![3,4-Dimethyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}benzamide](/img/structure/B2939472.png)

![5-[(4-Chlorophenyl)methylsulfanyl]-4-(4-fluorophenyl)thiadiazole](/img/structure/B2939476.png)